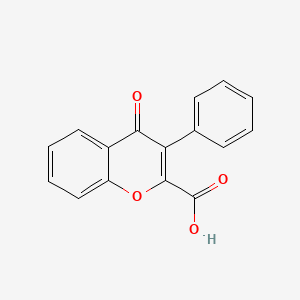![molecular formula C13H22N4O2 B15064748 tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)
tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate: is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, forming a bicyclic structure. The tert-butyl group and the carbamate functionality add to its chemical complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring is then fused to the pyrazole ring through a cyclization reaction, often involving a suitable catalyst and heating.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a nucleophilic substitution reaction using tert-butyl chloride and a strong base.
Formation of the Carbamate Group: The carbamate group is formed by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a dihydropyridine or tetrahydropyridine derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the carbamate and tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Dihydropyridine and tetrahydropyridine derivatives.
Substitution: Various substituted carbamate and tert-butyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular signaling pathways.
Medicine
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) are conducted to understand its behavior in biological systems.
Industry
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Agriculture: It may be used in the formulation of agrochemicals, such as pesticides and herbicides.
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular responses and signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethyl)carbamate
- tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyridin-3-yl)ethyl)carbamate
- tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)ethyl)carbamate
Uniqueness
The uniqueness of tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate lies in its specific substitution pattern and the presence of the tert-butyl and carbamate groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H22N4O2 |
|---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
tert-butyl N-[1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H22N4O2/c1-8(15-12(18)19-13(2,3)4)11-9-7-14-6-5-10(9)16-17-11/h8,14H,5-7H2,1-4H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
CGSJNPOINNOUDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NNC2=C1CNCC2)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


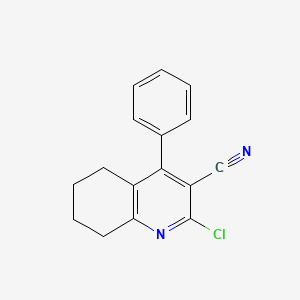

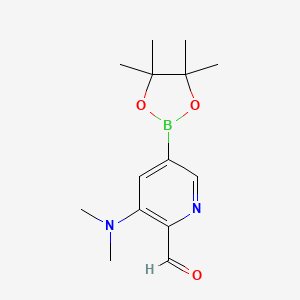
![(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine](/img/structure/B15064703.png)
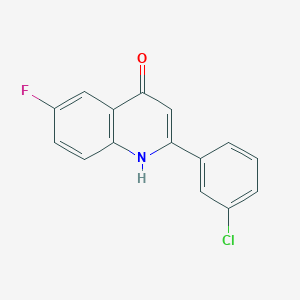

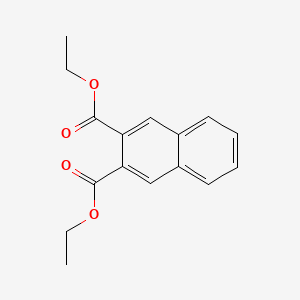

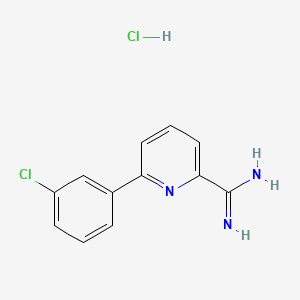
![N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide](/img/structure/B15064754.png)



